molecular formula C14H12N6O B12526358 1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea CAS No. 651769-74-3

1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea

Cat. No.: B12526358
CAS No.: 651769-74-3
M. Wt: 280.28 g/mol
InChI Key: KTIWLNFSBOCUHG-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea is an organic compound with the molecular formula C14H12N6O. It is characterized by the presence of a phenyl group, a tetrazole ring, and a urea moiety.

Preparation Methods

The synthesis of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea typically involves the reaction of phenyl isocyanate with 4-(1H-tetrazol-5-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring and phenyl groups play a crucial role in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea can be compared with other similar compounds, such as:

Properties

CAS No.

651769-74-3

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

1-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C14H12N6O/c21-14(15-11-4-2-1-3-5-11)16-12-8-6-10(7-9-12)13-17-19-20-18-13/h1-9H,(H2,15,16,21)(H,17,18,19,20)

InChI Key

KTIWLNFSBOCUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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